Cas no 826-85-7 (1-phenyl-1H-pyrazol-5-amine)

1-phenyl-1H-pyrazol-5-amine structure
1-phenyl-1H-pyrazol-5-amine structure
Nome do Produto:1-phenyl-1H-pyrazol-5-amine
N.o CAS:826-85-7
MF:C9H9N3
MW:159.187861204147
MDL:MFCD00020734
CID:40012
PubChem ID:87561856

1-phenyl-1H-pyrazol-5-amine Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Phenyl-1H-pyrazol-5-amine
    • Aminophenylpyrazole
    • 5-Amino-1-phenylpyrazole
    • 1-Phenylpyrazol-5-ylamine
    • 2-phenylpyrazol-3-amine
    • 5-Amino-1-phenyl-1H-pyrazole
    • 1-Phenyl-5-aminopyrazole
    • 1H-Pyrazol-5-amine, 1-phenyl-
    • Pyrazole, 5-amino-1-phenyl-
    • MLS000736822
    • ZVNYYNAAEVZNDW-UHFFFAOYSA-N
    • NSC75786
    • zlchem 720
    • 5-amino-1-phenyl-pyrazole
    • 5-amino-1-phenyl pyrazole
    • Cambridge id 5102412
    • NCIOpen2_000761
    • Oprea1_726805
    • 1-Phenyl-5-amino-1H-pyrazo
    • 1-Phenyl-1H-pyrazol-5-amine (ACI)
    • Pyrazole, 5-amino-1-phenyl- (6CI, 7CI, 8CI)
    • (2-Phenyl-2H-pyrazol-3-yl)amine
    • 1-Phenyl-1H-pyrazole-5-amine
    • NSC 75786
    • ZVNYYNAAEVZNDW-UHFFFAOYSA-
    • 6EC7QM6WEV
    • A0174
    • HMS1577C15
    • DS-13652
    • FT-0619966
    • NCGC00246870-01
    • AC-27835
    • 2-phenyl-2H-pyrazol-3-ylamine
    • AI3-61062
    • DTXSID80231911
    • SCHEMBL433371
    • Z415654458
    • CS-W007011
    • EN300-64983
    • MFCD00020734
    • NSC-75786
    • SMR000528336
    • A15829
    • EINECS 212-563-1
    • BRN 0123558
    • HMS2884P13
    • InChI=1/C9H9N3/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,10H2
    • NS00038221
    • 1-Phenyl-5-amino-1H-pyrazole
    • BCP27118
    • CHEMBL1411600
    • SY051964
    • AKOS005203340
    • 826-85-7
    • 5-25-09-00401 (Beilstein Handbook Reference)
    • STK328079
    • (2-Phenyl-2H-pyrazol-3-yl)amine; 1-Phenyl-1H-pyrazol-5-amine; 1-Phenyl-5-aminopyrazole; 5-Amino-1-phenyl-1H-pyrazole; 5-Amino-1-phenylpyrazole; NSC 75786
    • DB-056647
    • 1-phenyl-1H-pyrazol-5-amine
    • MDL: MFCD00020734
    • Inchi: 1S/C9H9N3/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,10H2
    • Chave InChI: ZVNYYNAAEVZNDW-UHFFFAOYSA-N
    • SMILES: N1N(C2C=CC=CC=2)C(N)=CC=1
    • BRN: 0123558

Propriedades Computadas

  • Massa Exacta: 159.08000
  • Massa monoisotópica: 159.079647
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 143
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 3
  • Superfície polar topológica: 43.8
  • XLogP3: 1.5

Propriedades Experimentais

  • Cor/Forma: Yellow crystals.
  • Densidade: 1.2
  • Ponto de Fusão: 42.0 to 46.0 deg-C
  • Ponto de ebulição: 323.2°C at 760 mmHg
  • Ponto de Flash: 323.2 °C at 760 mmHg
  • Índice de Refracção: 1.641
  • PSA: 43.84000
  • LogP: 2.03570
  • Solubilidade: Soluble in benzene \ chloroform and diethyl ether

1-phenyl-1H-pyrazol-5-amine Informações de segurança

1-phenyl-1H-pyrazol-5-amine Dados aduaneiros

  • CÓDIGO SH:2933199090
  • Dados aduaneiros:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-phenyl-1H-pyrazol-5-amine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA107-5G
1-phenyl-1H-pyrazol-5-amine
826-85-7 97%
5g
¥ 184.00 2023-04-13
Enamine
EN300-64983-5.0g
1-phenyl-1H-pyrazol-5-amine
826-85-7 95.0%
5.0g
$58.0 2025-03-21
abcr
AB136514-25 g
5-Amino-1-phenylpyrazole; 98%
826-85-7
25g
€479.20 2022-03-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P58630-1g
1-Phenyl-1H-pyrazol-5-amine
826-85-7
1g
¥116.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P58630-25g
1-Phenyl-1H-pyrazol-5-amine
826-85-7
25g
¥1246.0 2021-09-04
Enamine
EN300-64983-0.25g
1-phenyl-1H-pyrazol-5-amine
826-85-7 95.0%
0.25g
$19.0 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064858-5g
1-Phenyl-1H-pyrazol-5-amine
826-85-7 98%
5g
¥182.00 2024-07-28
Chemenu
CM188624-25g
5-Amino-1-phenylpyrazole
826-85-7 95+%
25g
$249 2021-08-05
Apollo Scientific
OR916328-1g
5-Amino-1-phenylpyrazole
826-85-7 99+%
1g
£15.00 2025-03-21
Chemenu
CM188624-10g
5-Amino-1-phenylpyrazole
826-85-7 95+%
10g
$149 2021-08-05

1-phenyl-1H-pyrazol-5-amine Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  8 h, reflux
Referência
Design, synthesis and biological evaluation of pyrazolecarboxamides containing phenylpyrazole moieties
Mao, Ming-zhen; et al, Nongyao, 2016, 55(3), 166-169

Synthetic Routes 2

Condições de reacção
Referência
Product class 1: pyrazoles
Stanovnik, B.; et al, Science of Synthesis, 2002, 12, 15-225

Synthetic Routes 3

Condições de reacção
1.1 Solvents: Benzene
2.1 Reagents: Hydrochloric acid
Referência
Aminopyrazoles. III. Novel one-flask preparation of 1-phenylpyrazol-3-amine
Ege, Guenter; et al, Journal of Heterocyclic Chemistry, 1982, 19(6), 1265-6

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Hydrochloric acid
Referência
Studies on the synthesis of heterocyclic compounds. Part VI. The action of methyl salicylate on some 5-aminopyrazoles
Daidone, Giuseppe; et al, Journal of Heterocyclic Chemistry, 1981, 18(4), 747-50

Synthetic Routes 5

Condições de reacção
1.1 6 h, rt
1.2 Reagents: Triethylamine ;  6 h, reflux
Referência
Synthesis of 5-aminopyrazoles mediated by cyanoacetaldehyde
Yao, Peng, Huaxue Shiji, 2013, 35(6), 570-572

Synthetic Routes 6

Condições de reacção
Referência
Reaction of α-chloroacrylonitrile with hydrazines
Hillers, S.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1975, (2), 246-9

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Hydrazine Solvents: Water ;  2 h, 30 - 35 °C
2.1 Solvents: Toluene ;  rt; 3 h, rt
2.2 Reagents: Sodium tert-butoxide ;  5 h, reflux
Referência
Synthesis and pharmacological screening of pyrazolopyridine compounds as anxiolytics
Kushwah, Shruti; et al, International Journal of Pharmaceutical Research and Bio-Science, 2012, 1(2), 287-315

Synthetic Routes 8

Condições de reacção
1.1 Catalysts: Acetic acid Solvents: Toluene ;  1 h, 120 °C; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referência
Regiocontrolled synthesis of 3- and 5-aminopyrazoles, pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]quinolinones as MAPK inhibitors
Bagley, Mark C.; et al, Tetrahedron, 2013, 69(39), 8429-8438

Synthetic Routes 9

Condições de reacção
Referência
Aminopyrazoles. IV. Pyrazol-3- and 5-amines from 2,3-dihaloalkanenitriles or 3-chloroacrylonitriles and hydrazines
Ege, Guenter; et al, Journal of Heterocyclic Chemistry, 1982, 19(6), 1267-73

Synthetic Routes 10

Condições de reacção
1.1 Solvents: Acetic acid ,  Dimethylformamide
Referência
A tandem decarboxylation/Diels-Alder reaction of 5-amino-1-phenyl-4-pyrazolecarboxylic acid with 1,3,5-triazines
Dang, Qun; et al, Tetrahedron Letters, 2001, 42(48), 8419-8422

Synthetic Routes 11

Condições de reacção
1.1 Catalysts: Cupric acetate ,  Tetrasodium meso-tetra(4-sulfonatophenyl)porphine Solvents: Water ;  5 h, 50 °C
Referência
Cu(OAc)2-porphyrins as an efficient catalytic system for base-free, nature mimicking Chan-Lam coupling in water
Venkateswarlu, Katta ; et al, Applied Organometallic Chemistry, 2021, 35(6),

Synthetic Routes 12

Condições de reacção
1.1 Solvents: Toluene ;  rt; 3 h, rt
1.2 Reagents: Sodium tert-butoxide ;  5 h, reflux
Referência
Synthesis and pharmacological screening of pyrazolopyridine compounds as anxiolytics
Kushwah, Shruti; et al, International Journal of Pharmaceutical Research and Bio-Science, 2012, 1(2), 287-315

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Hydrochloric acid
Referência
Aminopyrazoles. III. Novel one-flask preparation of 1-phenylpyrazol-3-amine
Ege, Guenter; et al, Journal of Heterocyclic Chemistry, 1982, 19(6), 1265-6

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Ferric sulfate Solvents: Water
Referência
Chemotherapeutic studies in the heterocyclic series. XX. Preparation of 3-amino-2-phenylpyrazole as amino component of a long-acting sulfanilamide
Schmidt, P.; et al, Helvetica Chimica Acta, 1958, 41, 306-9

Synthetic Routes 15

Condições de reacção
Referência
Product class 1: pyrazoles
Stanovnik, B.; et al, Science of Synthesis, 2002, 12, 15-225

Synthetic Routes 16

Condições de reacção
1.1 Reagents: (±)-Chloroquine diphosphate Solvents: Water ;  6 h, 170 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, cooled
Referência
Design, synthesis and anti-P. falciparum activity of pyrazolopyridine-sulfonamide derivatives
Silva, Thais B.; et al, Bioorganic & Medicinal Chemistry, 2016, 24(18), 4492-4498

Synthetic Routes 17

Condições de reacção
1.1 Solvents: Ethanol ;  heated
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Harnessing Cascade Suzuki-Cyclization Reactions of Pyrazolo[3,4-b]pyridine for the Synthesis of Tetracyclic Fused Heteroaromatics
Lavrard, Hubert; et al, European Journal of Organic Chemistry, 2017, 2017(3), 600-608

Synthetic Routes 18

Condições de reacção
Referência
Reaction of α-chloroacrylonitrile with hydrazines
Hillers, S.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1975, (2), 246-9

Synthetic Routes 19

Condições de reacção
1.1 -
2.1 Reagents: Hydrochloric acid
Referência
Studies on the synthesis of heterocyclic compounds. Part VI. The action of methyl salicylate on some 5-aminopyrazoles
Daidone, Giuseppe; et al, Journal of Heterocyclic Chemistry, 1981, 18(4), 747-50

1-phenyl-1H-pyrazol-5-amine Raw materials

1-phenyl-1H-pyrazol-5-amine Preparation Products

1-phenyl-1H-pyrazol-5-amine Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:826-85-7)1-phenyl-1H-pyrazol-5-amine
A15829
Pureza:99%
Quantidade:100g
Preço ($):319.0